2-[4-amino-5-(4-chlorophenyl)(1,2,4-triazol-3-ylthio)]-N-(3-fluoro-4-methylphe nyl)acetamide
Description
This compound is a 1,2,4-triazole-based acetamide derivative characterized by a 4-chlorophenyl group at the 5-position of the triazole ring and a 3-fluoro-4-methylphenyl substituent on the acetamide moiety. Its molecular structure combines electron-withdrawing (chloro, fluoro) and lipophilic (methyl) groups, which are strategically positioned to optimize interactions with biological targets, particularly in anti-inflammatory or antimicrobial contexts. The synthesis typically involves nucleophilic substitution between a triazole-thiol intermediate and 2-bromoacetamide derivatives under basic conditions, as seen in analogous compounds .
Properties
Molecular Formula |
C17H15ClFN5OS |
|---|---|
Molecular Weight |
391.9 g/mol |
IUPAC Name |
2-[[4-amino-5-(4-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-fluoro-4-methylphenyl)acetamide |
InChI |
InChI=1S/C17H15ClFN5OS/c1-10-2-7-13(8-14(10)19)21-15(25)9-26-17-23-22-16(24(17)20)11-3-5-12(18)6-4-11/h2-8H,9,20H2,1H3,(H,21,25) |
InChI Key |
CULDUBLIYXSLRG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=C(C=C3)Cl)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-amino-5-(4-chlorophenyl)(1,2,4-triazol-3-ylthio)]-N-(3-fluoro-4-methylphenyl)acetamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized by reacting a hydrazine derivative with a suitable nitrile under acidic conditions.
Introduction of the Chlorophenyl Group: This step involves the substitution of a hydrogen atom on the triazole ring with a chlorophenyl group, often using a chlorophenyl halide in the presence of a base.
Attachment of the Fluoro-Methylphenyl Group: The final step involves the acylation of the triazole derivative with a fluoro-methylphenyl acetic acid derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the triazole ring or the chlorophenyl group, potentially leading to the formation of amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorophenyl group, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions, typically under basic conditions.
Major Products
Oxidation: Nitroso and nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[4-amino-5-(4-chlorophenyl)(1,2,4-triazol-3-ylthio)]-N-(3-fluoro-4-methylphenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[4-amino-5-(4-chlorophenyl)(1,2,4-triazol-3-ylthio)]-N-(3-fluoro-4-methylphenyl)acetamide involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or enzyme active sites, inhibiting their function. The chlorophenyl and fluoro-methylphenyl groups can enhance the compound’s binding affinity and specificity, leading to potent biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally analogous compounds differ in substituents on the triazole ring (R1) and the arylacetamide group (R2), leading to variations in pharmacological activity, solubility, and metabolic stability. Below is a comparative analysis based on evidence:
Structural and Functional Group Variations
Pharmacological and Physicochemical Comparisons
Electron-Withdrawing vs. Pyridin-4-yl () introduces hydrogen-bonding capability, which may increase target affinity but reduce oral bioavailability compared to arylhalides .
Anti-Exudative Activity :
- Furan-2-yl derivatives () demonstrated significant anti-exudative effects at 10 mg/kg, comparable to diclofenac (8 mg/kg). The target compound’s 3-fluoro-4-methylphenyl group may further modulate cyclooxygenase (COX) inhibition due to fluorine’s electronegativity and methyl’s steric effects .
Solubility and Bioavailability: Compounds with 4-dimethylaminophenyl () exhibit improved aqueous solubility via amine protonation, whereas the target compound’s 3-fluoro-4-methylphenyl group balances lipophilicity and moderate solubility .
Research Findings and Implications
- Structure-Activity Relationship (SAR) : The 4-chlorophenyl group at R1 is critical for stabilizing hydrophobic interactions in enzyme binding pockets, while fluoro and methyl groups at R2 fine-tune steric and electronic properties .
- Potential Advantages of Target Compound: The 3-fluoro-4-methylphenyl substituent may reduce cytochrome P450-mediated metabolism compared to methoxy or dimethylamino groups, extending half-life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
